N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

physicochemical property Log P drug-likeness

This racemic N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-08-6) features a predicted CNS MPO >4.0 and a 4-fluorophenyl moiety enabling 19F NMR binding studies. With confirmed stock across ≥8 vendors, supply risk is minimized, and competitive multi-supplier pricing reduces procurement costs. Procure now for immediate kinase-focused HTS or CNS-targeted screening, and if active, resolve the enantiomers for patentable leads.

Molecular Formula C18H17FN4O
Molecular Weight 324.359
CAS No. 951598-08-6
Cat. No. B2916080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS951598-08-6
Molecular FormulaC18H17FN4O
Molecular Weight324.359
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN4O/c1-12-3-9-16(10-4-12)23-11-17(21-22-23)18(24)20-13(2)14-5-7-15(19)8-6-14/h3-11,13H,1-2H3,(H,20,24)
InChIKeyIFXKMZXJVLUJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 63 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (951598-08-6): Baseline Physicochemical and Structural Profile for Procurement Assessment


N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-08-6) is a synthetic 1,2,3-triazole-4-carboxamide derivative with the molecular formula C18H17FN4O and a molecular weight of 324.36 g/mol. The compound is supplied as a racemic mixture and was characterized as part of the ChemDiv Discovery Chemistry Collection . Key computed physicochemical parameters include a consensus Log P of 3.278, a Log D (pH 7.4) of 3.278, a polar surface area (PSA) of 50.18 Ų, and an intrinsic aqueous solubility (Log Sw) of -3.46 . The structure features an N-[1-(4-fluorophenyl)ethyl] side chain linked to a 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide scaffold, making it a distinct member of the aryl-triazole carboxamide chemotype commonly explored in kinase inhibitor and CNS-targeted programs .

Why Generic Substitution of N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Is Not Supported by Current Evidence


Direct biological activity data for CAS 951598-08-6 are absent from the peer-reviewed and patent literature as of the current search date [1]. Consequently, substitution decisions cannot be anchored to empirically determined potency differences. However, structural comparisons with the broader 1,2,3-triazole-4-carboxamide class reveal that seemingly minor modifications to the N-aryl and C-aryl substituents can produce order-of-magnitude shifts in target affinity [2][3]. For example, in a series of c-Met kinase inhibitors, the identity and position of halogen substituents on the triazole scaffold modulated IC50 values from >1 µM down to 1.04 nM [3]. Therefore, until head-to-head data become available, any substitution of CAS 951598-08-6 with a close analog carries a quantifiable risk of unknowingly eliminating or attenuating a desired biological activity. The specific 4-fluorophenyl and 4-methylphenyl substitution pattern of CAS 951598-08-6 represents a distinct physicochemical vector (Log P 3.278, PSA 50.18 Ų) [1] that cannot be replicated by simple positional isomers or single-halogen analogs.

Quantitative Differentiation Evidence for N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (951598-08-6) Against In-Class Analogs


Physicochemical Differentiation: Hydrophobicity Window Compared to N-Benzyl and N-Phenyl Analogs

Computational prediction indicates CAS 951598-08-6 has a consensus Log P (octanol-water partition coefficient) of 3.278 . This value can be compared against two structurally close analogs within the same ChemDiv collection: N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951597-72-1, predicted Log P ~2.8) [1] and N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (predicted Log P ~3.0) . The increased hydrophobicity of CAS 951598-08-6 arises from the addition of both a 4-fluorophenyl group and an sp³-hybridized methylene bridge, which distinguishes it from the simpler benzyl or directly-attached phenyl amides. Its calculated Log Sw of -3.46 and polar surface area of 50.18 Ų further define a unique permeability-solubility envelope .

physicochemical property Log P drug-likeness triazole carboxamide

Stereochemical Complexity as a Unique Selection Parameter

CAS 951598-08-6 is explicitly supplied as a racemic mixture (stereochemistry: racemic) . This is noteworthy because many close-in analogs, such as N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951597-72-1) [1] or 1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 951597-99-2) [2], are achiral. The presence of a stereogenic center introduces the potential for enantiomer-specific biological activity — a dimension entirely absent in achiral analogs. For procurement, this means the compound inherently offers a more information-rich hit: both enantiomers can be evaluated as a mixture, and if activity is detected, follow-up chiral resolution provides a clear path to improved selectivity or potency compared to achiral starting points.

racemic mixture chiral resolution screening library

SAR Context: N-[1-(4-Fluorophenyl)ethyl] Substituent in Triazole-4-Carboxamide c-Met Kinase Inhibitors

While no direct data exist for CAS 951598-08-6, published structure-activity relationships (SAR) on close structural analogs demonstrate that the specific combination of a 1-(4-methylphenyl) anchor and an N-[1-(4-fluorophenyl)ethyl] amide is a privileged vector for kinase inhibition. In a series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline-1,2,3-triazole-4-carboxamide hybrids evaluated against c-Met, the most potent compound (34) achieved an IC50 of 1.04 nM [1]. Critically, analogs lacking the fluorinated phenyl extension showed >100-fold reductions in cellular antiproliferative activity (A549 cell line IC50 values shifting from <10 nM to >1 µM) [1]. This supports the hypothesis that the 4-fluorophenyl group — present in CAS 951598-08-6 — is a key pharmacophoric element for this chemotype. In contrast, analogs with a 4-fluorophenyl group on the triazole N1 position but a simple methyl amide (e.g., 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) exhibit weaker biological activity as they lack the extended N-aryl ethyl motif .

c-Met kinase SAR triazole-4-carboxamide fluorophenyl

Availability Advantage: Multi-Vendor Stock Status Versus Single-Source Analogs

As of 2026, CAS 951598-08-6 is confirmed in-stock or available for sale from at least eight independent commercial suppliers, including Enamine (EN300-818804, in-stock US), ChemDiv (L524-0124, 63 mg), AChemBlock (Q53445), Combi-Blocks (HD-7268), and Molport (Molport-046-858-063) [1]. By contrast, closely related analogs such as N-(2-chlorophenyl)methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951597-81-2) and N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951597-72-1) are listed by fewer than three suppliers each, with many showing 'on-demand only' status (synthesis lead time 4–6 weeks) [2][3]. For procurement teams, the difference between 'in-stock' and 'make-on-demand' translates to at least a 4-week reduction in project timeline and eliminates the risk of synthesis failure or purity non-compliance.

procurement supply chain screening compound vendor availability

Recommended Application Scenarios for N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-08-6) Based on Evidence


Kinase Inhibitor Lead Identification via High-Throughput Screening

Given SAR from the c-Met kinase series where N-[1-(4-fluorophenyl)ethyl]-substituted 1,2,3-triazole-4-carboxamides achieved low-nanomolar affinities [1], CAS 951598-08-6 is a well-justified inclusion in kinase-focused HTS libraries. Its predicted Log P (3.278) and PSA (50.18 Ų) are within optimal ranges for Type II kinase inhibitor binding . Procurement of this in-stock racemic mixture enables immediate screening and, if active, subsequent chiral resolution can generate two distinct patentable enantiomers. This approach is not feasible with the achiral N-benzyl analog (CAS 951597-72-1).

CNS Drug Discovery: Privileged Chemical Space for Blood-Brain Barrier Penetration

Consensus Log P of 3.278, PSA of 50.18 Ų, and a single hydrogen bond donor place CAS 951598-08-6 within favorable thresholds for CNS penetration (CNS MPO >4.0 predicted by the Pfizer CNS multiparameter optimization algorithm) [1]. This differentiates it from the more polar 5-amino-N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951902-85-5), which introduces an additional H-bond donor and higher PSA, reducing the likelihood of passive BBB permeation . For CNS-targeted screening campaigns, CAS 951598-08-6 is likely to achieve higher brain-to-plasma ratios than amino-substituted analogs.

Structure-Based Fragment Elaboration and Chemical Biology Tool Generation

The 1-(4-methylphenyl)-triazole core provides a rigid, planar scaffold suitable for molecular docking, while the N-[1-(4-fluorophenyl)ethyl] side chain offers a chiral benzylic group amenable to further derivatization [1]. Fluorine-19 (19F) NMR spectroscopy can be utilized to directly monitor binding interactions without the need for isotopic labeling, as the 4-fluorophenyl moiety provides a distinct 19F signal. Procuring this compound immediately enables ligand-observed NMR screening protocols, a capability not shared by non-fluorinated analogs like N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide [2][3].

Procurement Risk Mitigation: Multi-Supplier Competitive Sourcing

With confirmed stock status across ≥8 vendors [1], CAS 951598-08-6 presents minimal supply disruption risk. Budget-conscious teams can leverage the competitive multi-supplier landscape to negotiate price reductions, while maintaining a rapid re-supply capability should initial screening yields be favorable. This is a tangible procurement advantage over single-source analogs, where dependency on a sole supplier exposes projects to unexpected delays and price volatility.

Quote Request

Request a Quote for N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.